Selamectin

Description

Propriétés

IUPAC Name |

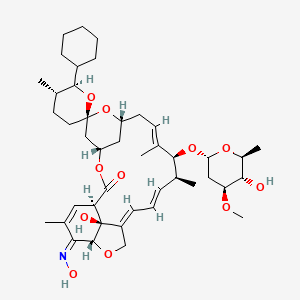

(1R,4S,5'S,6R,6'S,8R,10E,12S,13S,14E,16E,20R,21Z,24S)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3/b11-10+,25-15+,30-14+,44-36-/t24-,26-,28-,31+,32-,33-,34-,35-,37-,38-,39-,40+,42+,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJYYKSVHJGXSN-XHKIUTQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)O[C@@H]1C7CCCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H63NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045903 | |

| Record name | Selamectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220119-17-5, 165108-07-6 | |

| Record name | Selamectin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220119-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avermectin A1a, 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-(hydroxyimino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165108076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selamectin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220119175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selamectin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selamectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2aE,4E,5�S,6S,6�S,7S,8E,11R,13R,15S,17aR,20aR,20bS)-6�-Cyclohexyl-7-[(2,6-dideoxy-3-O-methyl-α-l-arabinohexopyranosyl)oxy]-3�,4�,5�,6,6�,7,10,11,14,15,20a,20bdodecahydro-20b-hydroxy-5�,6,8,19-tetramethylspiro(11,15-methano-2H,13H,17H-furo[4,3,2-p,q][2,6]benzodioxacyclooctadecin-13,2�-[2H]pyran)-17,20(17aH)-dione 20-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELAMECTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2669OWX9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Selamectin from Doramectin

Abstract

This compound, a potent endectocide used in veterinary medicine, is a semi-synthetic derivative of doramectin, another member of the avermectin family of macrocyclic lactones. Its discovery was driven by the need for a broad-spectrum parasiticide with a high safety profile for companion animals. The chemical synthesis of this compound from doramectin is a multi-step process that has been refined to improve yield, purity, and industrial scalability. This technical guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the underlying mechanism of action of this compound.

Discovery and Rationale

This compound was developed by Pfizer as a next-generation antiparasitic drug, building upon the established avermectin class of compounds.[1] The parent compound, doramectin, is produced through fermentation by genetically engineered strains of Streptomyces avermitilis.[1] The development of this compound involved the structural modification of doramectin to enhance its efficacy against both endoparasites (like heartworms, hookworms, and roundworms) and ectoparasites (such as fleas, ticks, and mites), while ensuring a high safety margin, particularly in sensitive breeds like Collies.[2][3][4]

The key structural differences between this compound and doramectin are the reduction of the C22-C23 double bond and the conversion of the C5 hydroxyl group to an oxime.[2] These modifications result in a compound that is readily absorbed through the skin, accumulates in sebaceous glands, and provides prolonged protection.[1]

Mechanism of Action

Like other avermectins, this compound's mode of action is the potentiation of glutamate-gated chloride ion channels found in invertebrate nerve and muscle cells.[1][5]

-

Binding: this compound binds selectively to these glutamate-gated chloride channels.

-

Channel Opening: This binding action locks the channels in an open state, increasing the permeability of the cell membrane to chloride ions (Cl⁻).

-

Hyperpolarization: The resulting influx of Cl⁻ ions causes hyperpolarization of the nerve or muscle cell.

-

Paralysis and Death: This hyperpolarization blocks the transmission of neuronal signals, leading to a flaccid paralysis and eventual death of the parasite.[1]

Mammals lack the specific glutamate-gated chloride channels that this compound targets, contributing to its high safety profile in treated animals.[6]

Caption: this compound's mechanism of action on parasite ion channels.

Synthesis of this compound from Doramectin

The transformation of doramectin into this compound is a cornerstone of its production. Various synthetic routes have been developed, primarily revolving around three or four key chemical reactions. The most common sequence involves hydrogenation, oxidation, and a combined oximation/desugaring step.[1][7]

References

- 1. EP2835376A1 - New synthesis process of antiparasitic drug this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound (Revolution, Revolution Plus, Paradyne) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 4. Selarid® Topical Parasiticide | Norbrook Laboratories [norbrook.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2017055502A1 - New synthesis process for the preparation of this compound, and intermediates thereof - Google Patents [patents.google.com]

Selamectin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Selamectin, a semi-synthetic macrocyclic lactone of the avermectin class. It is widely used in veterinary medicine as a topical parasiticide and anthelmintic. This guide details its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its evaluation.

Chemical Identity and Structure

This compound is a derivative of ivermectin, structurally modified to enhance its safety and efficacy profile.[1] Its chemical identity is defined by several key identifiers.

| Identifier | Value |

| CAS Number | 220119-17-5[1][2][3] |

| Molecular Formula | C₄₃H₆₃NO₁₁[1][3][4] |

| Molecular Weight | 769.96 g/mol [3][5] |

| IUPAC Name | (5Z)-25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-(hydroxyimino)-avermectin A1a[3][6] |

| SMILES | C/C(--INVALID-LINK--C--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1)--INVALID-LINK--/C=C/C=C(CO2)/--INVALID-LINK--/C(C(C)=C3)=N\O)(O)[C@]3([H])C4=O)=C\C[C@]5([H])C--INVALID-LINK--([H])C[C@]6(CC--INVALID-LINK----INVALID-LINK--O6)O5[1][7] |

| InChI Key | AFJYYKSVHJGXSN-XHKIUTQPSA-N[1][7] |

Physicochemical Properties

This compound is formulated as a crystalline solid.[1] Its solubility is a critical factor for its formulation as a topical agent and its subsequent absorption and distribution.

| Property | Value / Description |

| Physical Form | Crystalline Solid[1] |

| Purity | ≥98% (HPLC)[5] |

| Water Solubility | 0.435 mg/L (at 20°C, pH 7)[8] |

| Organic Solvent Solubility | DMSO: ≥ 100 mg/mL[9] Ethanol: 15 mg/mL[1] DMF: 15 mg/mL[1] |

| Formulation (In Vivo) | Soluble at ≥ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. |

Mechanism of Action

This compound's efficacy is rooted in its potent and selective interaction with invertebrate nerve and muscle cells.

Primary Anthelmintic Activity

The primary mechanism of action for this compound involves the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates like nematodes and arthropods.[1][2][6] This action is also extended to gamma-aminobutyric acid (GABA) gated chloride channels.[2]

-

Binding and Activation: this compound binds selectively to these GluCl channels.[3]

-

Chloride Ion Influx: This binding activates the channel, leading to an increased influx of chloride ions (Cl⁻) into the cell.[1][6]

-

Hyperpolarization: The influx of negative ions causes hyperpolarization of the cell membrane.[3][6]

-

Paralysis and Death: This hyperpolarized state inhibits the electrical activity of nerve and muscle cells, leading to flaccid paralysis and eventual death of the parasite.[1][10]

Mammals lack glutamate-gated chloride channels and the GABA receptors in the central nervous system are protected by the blood-brain barrier, affording this compound a wide margin of safety in vertebrate hosts.[2][3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A Versatile Broad-Spectrum Parasiticide in Veterinary Medicine for Ectoparasite and Endoparasite Control_Chemicalbook [chemicalbook.com]

- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 4. This compound | Parasite | 220119-17-5 | Invivochem [invivochem.com]

- 5. Assessment of clinically relevant drugs as feline P-glycoprotein substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AOP-Wiki [aopwiki.org]

- 7. pillintrip.com [pillintrip.com]

- 8. This compound [sitem.herts.ac.uk]

- 9. selleckchem.com [selleckchem.com]

- 10. bmglabtech.com [bmglabtech.com]

Selamectin: A Comprehensive Technical Guide to its Spectrum of Activity Against Endo- and Ectoparasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selamectin, a semi-synthetic macrocyclic lactone of the avermectin class, is a widely utilized endectocide in veterinary medicine.[1][2] Its broad-spectrum activity, coupled with a high margin of safety in target species, has established it as a cornerstone for parasite control in companion animals.[1][3] This technical guide provides an in-depth analysis of this compound's efficacy against a range of endo- and ectoparasites, details its mechanism of action, and outlines the experimental protocols used to validate its activity.

Mechanism of Action

This compound exerts its parasiticidal effects by targeting the invertebrate nervous system.[1][4] As a member of the avermectin family, its primary mode of action is the potentiation of glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of nematodes and arthropods.[1][5][6][7]

Binding of this compound to these channels leads to an increased permeability of chloride ions into the cells, causing hyperpolarization of the nerve or muscle cell membrane.[4][5] This sustained influx of chloride ions disrupts normal neurotransmission, resulting in flaccid paralysis and eventual death of the parasite.[3][4] this compound may also interact with gamma-aminobutyric acid (GABA) receptors, further contributing to the inhibition of neuronal signaling.[1][6]

The selective toxicity of this compound is attributed to the fact that mammals lack glutamate-gated chloride channels.[5] While mammals do possess GABA-gated channels, they are located within the central nervous system, protected by the blood-brain barrier which this compound does not readily cross at therapeutic doses.[1] This ensures a wide safety margin in treated animals, including ivermectin-sensitive collies.[1]

Figure 1: Signaling pathway of this compound's parasiticidal action.

Spectrum of Activity and Efficacy Data

This compound demonstrates a broad spectrum of activity against numerous ecto- and endoparasites of dogs and cats. The following tables summarize the quantitative efficacy data from various studies.

Ectoparasite Efficacy

| Host | Ectoparasite | Dosage | Efficacy | Time Point | Citation |

| Dogs | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 92.1% reduction | Day 30 | [8] |

| Dogs | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 99.0% reduction | Day 60 | [8] |

| Dogs | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 99.8% reduction | Day 90 | [8] |

| Dogs | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 93% effective | Day 30 (24h post-infestation) | [9] |

| Dogs | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 95.7% effective | Day 30 (48h post-infestation) | [9] |

| Dogs & Cats | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 90.6% reduction | Day 30 | [10][11] |

| Dogs & Cats | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 97.0% reduction | Day 60 | [10][11] |

| Dogs & Cats | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 98.0% reduction | Day 90 | [10][11] |

| Cats | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 92.5% reduction | Day 30 | [8] |

| Cats | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 98.3% reduction | Day 60 | [8] |

| Cats | Ctenocephalides felis (Fleas) | ≥6 mg/kg topical | 99.3% reduction | Day 90 | [8] |

| Dogs | Dermacentor variabilis (American Dog Tick) | ≥6 mg/kg topical (monthly) | >95% reduction | For 2 weeks post-treatment | [12] |

| Dogs | Rhipicephalus sanguineus (Brown Dog Tick) | ≥6 mg/kg topical (monthly) | 90-100% reduction | Months 2 and 3 | [12] |

| Dogs | Sarcoptes scabiei (Sarcoptic Mange) | ≥6 mg/kg topical | >95% efficacy | Day 60 | [4] |

| Cats | Otodectes cynotis (Ear Mites) | ≥6 mg/kg topical | High efficacy demonstrated in field studies | N/A | [5] |

| Dogs | Otodectes cynotis (Ear Mites) | ≥6 mg/kg topical | High efficacy demonstrated in field studies | N/A | [5] |

Endoparasite Efficacy

| Host | Endoparasite | Dosage | Efficacy | Time Point | Citation |

| Dogs | Dirofilaria immitis (Heartworm) | ≥6 mg/kg topical (monthly) | 100% prevention | Days 180 and 300 | [8] |

| Cats | Dirofilaria immitis (Heartworm) | ≥6 mg/kg topical (monthly) | Effective prevention | N/A | [13] |

| Cats | Toxocara cati (Roundworm) | ≥6 mg/kg topical (single dose) | 100% reduction | Day 14 post-treatment | [14] |

| Cats | Toxocara cati (Roundworm) | ≥6 mg/kg topical (monthly) | 99.6-100% fecal egg count reduction | Day 30 | [15] |

| Cats | Toxocara cati (Roundworm) | ≥6 mg/kg topical (monthly) | 99.9-100% fecal egg count reduction | Day 60 | [15] |

| Cats | Ancylostoma tubaeforme (Hookworm) | ≥6 mg/kg topical (single dose) | 99.4% reduction (natural infection) | Day 14 post-treatment | [14] |

| Cats | Ancylostoma tubaeforme (Hookworm) | ≥6 mg/kg topical (single dose) | 84.7-99.7% reduction (induced infection) | Day 14 post-treatment | [14] |

| Cats | Ancylostoma tubaeforme (Hookworm) | ≥6 mg/kg topical (monthly) | 98.3% fecal egg count reduction | Day 30 | [15] |

| Cats | Ancylostoma tubaeforme (Hookworm) | ≥6 mg/kg topical (monthly) | 100% fecal egg count reduction | Day 60 | [15] |

| Dogs | Toxocara canis (Roundworm) | Two doses, 30 days apart | 84.6-97.9% efficacy | N/A | [16] |

| Dogs | Toxascaris leonina (Roundworm) | Two monthly doses | 93.3% efficacy | N/A | [16] |

| Cats | Brugia malayi (Lymphatic filaria) | 6 mg/kg topical (single dose) | 100% microfilaremia eradication | 1 year | [17] |

| Cats | Brugia pahangi (Lymphatic filaria) | 6 mg/kg topical (single dose) | 100% microfilaremia eradication | 1 year | [17] |

Experimental Protocols

The efficacy of this compound has been determined through numerous controlled studies. Below are detailed methodologies for key experiments.

Flea Efficacy Studies (Canine and Feline)

A common experimental design to evaluate the efficacy of this compound against fleas (Ctenocephalides felis) involves the following steps:

-

Animal Selection and Acclimation: Purpose-bred, healthy dogs (e.g., Beagles) and domestic shorthaired cats are selected. Animals are individually housed and acclimated to the study conditions. They are confirmed to be free of parasites prior to the study.

-

Randomization and Treatment Groups: Animals are randomly allocated to treatment groups, typically a this compound-treated group and a vehicle-only (placebo) control group.

-

Treatment Administration: On Day 0, animals in the treatment group receive a single topical application of this compound at a minimum dosage of 6 mg/kg. The solution is applied to the skin at the base of the neck in front of the scapulae. The control group receives the vehicle without the active ingredient.

-

Flea Infestation: At specified time points (e.g., Day -2, and post-treatment on Days 7, 14, 21, and 28), each animal is infested with a predetermined number of unfed adult fleas (e.g., 100).

-

Efficacy Assessment: At 24 and 48 hours after treatment and each subsequent re-infestation, flea counts are performed. This is done by meticulously combing the entire animal's coat to remove and count all live fleas.

-

Data Analysis: The geometric mean of flea counts for the this compound-treated group is compared to the control group. Efficacy is calculated using the formula: % Efficacy = 100 * ( (Mean fleas on control) - (Mean fleas on treated) ) / (Mean fleas on control)

Figure 2: Generalized workflow for flea efficacy studies.

Heartworm Prevention Studies (Canine)

Studies to confirm the prophylactic efficacy of this compound against Dirofilaria immitis are designed as follows:

-

Animal Selection: Healthy, heartworm-negative dogs are selected for the study.

-

Treatment Groups: Dogs are randomly assigned to a this compound-treated group or an untreated (or placebo-treated) control group.

-

Infection: All dogs are inoculated with infective third-stage (L3) larvae of D. immitis.

-

Treatment: The this compound group receives monthly topical treatments at a minimum dose of 6 mg/kg for a specified period (e.g., six months).

-

Efficacy Assessment: At the end of the study period (e.g., Day 180 and Day 300), all dogs are tested for the presence of adult heartworm antigen and microfilariae in the blood. A necropsy may also be performed to visually confirm the absence of adult worms in the heart and pulmonary arteries.

-

Data Analysis: The number of dogs remaining heartworm-negative in the treated group is compared to the control group to determine the preventative efficacy.

Gastrointestinal Nematode Efficacy Studies (Feline)

The efficacy of this compound against naturally acquired intestinal worms like Toxocara cati and Ancylostoma tubaeforme in cats is typically evaluated in field studies:

-

Animal Selection: Cats with naturally occurring infections, confirmed by fecal egg counts, are enrolled from veterinary clinics.

-

Randomization: Cats are randomly assigned to treatment with this compound or a positive-control product (an existing approved anthelmintic).

-

Treatment: this compound is administered topically at a minimum of 6 mg/kg at Day 0, and often again at Day 30.

-

Efficacy Assessment: Quantitative fecal examinations are performed at Day 0 (pre-treatment), Day 30, and Day 60 to determine the number of parasite eggs per gram of feces.

-

Data Analysis: The percentage reduction in fecal egg counts from baseline is calculated for each treatment group to determine efficacy.[15]

Pharmacokinetics

The pharmacokinetic profile of this compound varies between species. Following topical administration in cats, this compound is rapidly absorbed, with a bioavailability of 74%.[18][19] In dogs, transdermal absorption is lower, resulting in a bioavailability of 4.4%.[18][19] Peak plasma concentrations are reached more quickly in cats (approximately 15 hours) compared to dogs (approximately 72 hours).[18][19] The drug is distributed via the bloodstream and concentrates in sebaceous glands, which act as a reservoir, providing persistent activity.[1][3] The elimination half-life after topical application is approximately 8 days in cats and 11 days in dogs.[19]

Safety Profile

This compound has a high safety margin in dogs and cats, with adverse effects being rare.[3] Less than 1% of treated pets show side effects, which are typically mild and transient, such as irritation or hair loss at the application site.[3] Its safety extends to use in breeding, pregnant, and lactating animals, and in ivermectin-sensitive Collies.[1]

Conclusion

This compound is a potent endectocide with a well-defined mechanism of action and a broad spectrum of activity against clinically significant parasites in companion animals. Its high efficacy against fleas, ticks, heartworm, and various intestinal nematodes has been consistently demonstrated in numerous controlled studies. The favorable safety profile and ease of topical administration make it an invaluable tool in veterinary parasitology. Further research may continue to explore its utility against other parasites and in a wider range of animal species.

References

- 1. This compound: A Versatile Broad-Spectrum Parasiticide in Veterinary Medicine for Ectoparasite and Endoparasite Control_Chemicalbook [chemicalbook.com]

- 2. This compound: a novel broad-spectrum endectocide for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 6. parasitipedia.net [parasitipedia.net]

- 7. AOP-Wiki [aopwiki.org]

- 8. Efficacy and safety of this compound against fleas and heartworms in dogs and cats presented as veterinary patients in North America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zoetis [zoetisus.com]

- 10. Clinical efficacy of this compound for the control of fleas on dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. s3.amazonaws.com [s3.amazonaws.com]

- 12. Efficacy of this compound against experimentally induced tick (Rhipicephalus sanguineus and Dermacentor variabilis) infestations on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A review of the off-label use of this compound (Stronghold®/Revolution®) in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy of this compound against experimentally induced and naturally acquired infections of Toxocara cati and Ancylostoma tubaeforme in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of this compound against gastrointestinal nematodes in cats presented as veterinary patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agmv.ro [agmv.ro]

- 17. First study of topical this compound efficacy for treating cats naturally infected with Brugia malayi and Brugia pahangi under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of this compound following intravenous, oral and topical administration in cats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Pharmacokinetics of Topical Selamectin in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the pharmacokinetic properties of selamectin, a broad-spectrum semi-synthetic avermectin parasiticide, following topical administration in key laboratory animal species. This compound is widely used in veterinary medicine for the treatment and prevention of ecto- and endoparasites in dogs and cats.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for dose optimization, efficacy evaluation, and safety assessment in both target and non-target species.

Mechanism of Action

This compound exerts its parasiticidal effect by acting as a positive modulator of glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.[1][3] This action increases chloride ion influx, leading to hyperpolarization of the neuronal membrane, which results in flaccid paralysis and death of the parasite.[1] A key safety feature of this compound in mammals is its inability to readily cross the blood-brain barrier, where the primary GABA-gated chloride channels are located, thus minimizing the risk of central nervous system toxicity.[3]

Pharmacokinetic Profile: An Overview

The topical application of this compound results in its absorption through the skin and hair follicles.[1] From there, it enters the bloodstream and is distributed systemically.[1] Significant inter-species variations have been observed in the rate and extent of absorption, leading to markedly different pharmacokinetic profiles, particularly between cats and dogs.[4][5] These differences are likely attributable to variations in transdermal flux rates, as well as species-specific differences in metabolism and excretion.[4][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of topical this compound in cats, dogs, and rabbits from published studies.

Table 1: Pharmacokinetic Parameters of Topical this compound in Cats

| Dose | Cmax (ng/mL) | Tmax (hours) | Bioavailability (%) | Terminal Half-Life (t½) | Reference |

| 24 mg/kg | 5513 ± 2173 | 15 ± 12 | 74% | ~8.25 days | [4][5] |

Table 2: Pharmacokinetic Parameters of Topical this compound in Dogs

| Dose | Cmax (ng/mL) | Tmax (days) | Bioavailability (%) | Terminal Half-Life (t½) | Reference |

| 24 mg/kg | 86.5 ± 34.0 | 3.0 ± 2.0 (72 ± 48 h) | 4.4% | ~11.1 days | [4][5][6] |

| 6 mg/kg (Males) | 12.72 ± 5.13 | 4.86 ± 3.56 | Not Reported | 12.14 ± 6.55 days | [6][7] |

| 6 mg/kg (Females) | 22.65 ± 11.95 | 5.20 ± 1.87 | Not Reported | 10.73 ± 4.68 days | [6][7] |

Table 3: Pharmacokinetic Parameters of Topical this compound in Rabbits

| Dose | Cmax (ng/mL) | Tmax | Terminal Half-Life (t½) (days) | Reference |

| 10 mg/kg | 91.7 | Not Reported | 0.93 | [8][9][10] |

| 20 mg/kg | 304.2 | Not Reported | 0.97 | [8][9][10] |

Visualized Pathways and Workflows

The following diagrams illustrate the pharmacokinetic pathway of topical this compound and a typical experimental workflow for its study.

Caption: Pharmacokinetic pathway of topical this compound from application to excretion.

Caption: Experimental workflow for a typical topical this compound pharmacokinetic study.

Detailed Experimental Protocols

The methodologies employed in key pharmacokinetic studies of topical this compound share common principles but vary in specific details such as animal models, dosing, and sampling frequency.

5.1 Study in Cats and Dogs (High Dose)

-

Objective: To evaluate the pharmacokinetics of this compound following a single topical administration.[4]

-

Animal Models: Healthy adult cats and dogs were used in the study.[4]

-

Dosing and Administration: A single topical dose of 24 mg/kg of this compound was administered to each animal.[4]

-

Sample Collection: Serial blood samples were collected from the animals at various time points post-administration.[4]

-

Analytical Method: Plasma was harvested from the blood samples, and the concentration of this compound was determined using a validated High-Performance Liquid Chromatography (HPLC) method.[4]

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to determine key pharmacokinetic parameters, including Cmax, Tmax, and bioavailability.[4]

5.2 Study in Dogs (Recommended Dose)

-

Objective: To determine pharmacokinetic parameters of this compound at the recommended dose and assess sex-dependent differences.[7]

-

Animal Models: Ten adult Beagle dogs were used, allocated into two groups of five males and five females.[7]

-

Dosing and Administration: A commercial solution of this compound was applied topically at a dose of 6 mg/kg body weight.[7]

-

Sample Collection: Blood samples were first taken 3-4 hours after treatment and then progressively over a 35-day period.[7]

-

Analytical Method: this compound was extracted from plasma using a solid-phase extraction method and quantified via HPLC with fluorescence detection.[7]

-

Pharmacokinetic Analysis: The plasma concentration versus time data were analyzed using a one-compartment model to determine parameters such as Cmax, Tmax, AUC, and half-life.[7][11]

5.3 Study in Rabbits

-

Objective: To determine the pharmacokinetics, efficacy, and adverse effects of topically administered this compound in rabbits.[8][10]

-

Animal Models: Eighteen healthy 5-month-old New Zealand White rabbits were randomly assigned to three groups (n=6 per group).[8][10]

-

Dosing and Administration: On day 0, rabbits received a single topical application of this compound at doses of either 10 mg/kg or 20 mg/kg, with a control group receiving no treatment.[8][9][10]

-

Sample Collection: Blood samples were collected prior to dosing and at 6 and 12 hours, and on days 1, 2, 3, 5, 7, 10, 14, 21, and 28 after treatment.[8][9][10]

-

Analytical Method: Plasma this compound concentrations were determined using high-performance liquid chromatography with mass spectrometry (HPLC-MS).[8][10]

-

Pharmacokinetic Analysis: The resulting plasma concentration data were used to determine pharmacokinetic parameters, including Cmax and terminal half-life.[8][10]

Conclusion

The pharmacokinetics of topical this compound show profound variation across common laboratory animal species. Cats exhibit remarkably efficient absorption, leading to high plasma concentrations and systemic bioavailability.[4] In contrast, dogs show significantly lower and slower absorption.[4][7] Rabbits demonstrate rapid absorption but also rapid elimination compared to cats and dogs.[8][9] These species-specific differences underscore the importance of conducting targeted pharmacokinetic studies in the relevant species during drug development and efficacy testing. The detailed protocols and compiled data in this guide serve as a critical resource for designing future studies and interpreting pharmacokinetic and pharmacodynamic relationships for this compound and other topically applied veterinary drugs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: a novel broad-spectrum endectocide for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Versatile Broad-Spectrum Parasiticide in Veterinary Medicine for Ectoparasite and Endoparasite Control_Chemicalbook [chemicalbook.com]

- 4. Pharmacokinetics of this compound following intravenous, oral and topical administration in cats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. veteriner.fusabil.org [veteriner.fusabil.org]

- 7. Pharmacokinetics of this compound in Dogs after Topical Application - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Pharmacokinetics, efficacy, and adverse effects of this compound following topical administration in flea-infested rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

Methodological & Application

Protocol for Topical Application of Selamectin in Murine Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selamectin is a semi-synthetic macrocyclic lactone of the avermectin class, widely used in veterinary medicine as a topical parasiticide and anthelmintic.[1] Its broad spectrum of activity makes it effective against various ectoparasites and endoparasites. In murine research models, this compound is frequently employed to treat and control infestations of fur mites and other ectoparasites. This document provides detailed application notes and protocols for the topical administration of this compound in mice, summarizing key quantitative data and experimental methodologies.

Data Presentation

Efficacy of Topical this compound Against Mites in Mice

The efficacy of a single topical application of this compound has been evaluated against common murine fur mites. The following table summarizes the percentage reduction in mite populations at various time points post-treatment.

| Mite Species | Dosage (mg/kg) | Efficacy (Day 4) | Efficacy (Day 7) | Efficacy (Day 21) |

| Myobia musculi | 10-12.4 | Not Reported | 100% | 100% |

| Myocoptes musculinus | 10-12.4 | Not Reported | 100% | 100% |

| Radfordia ensifera | 10-12.4 | Not Reported | 100% | 100% |

Data sourced from a study on naturally infected mice.

Another clinical trial evaluated two different dosages of this compound for the treatment of Myocoptes musculinus and Myobia musculi in mice, with the following efficacy results:

| Dosage (mg/kg) | Efficacy (Day 30) | Efficacy (Day 90) |

| 12 | 98.8% | 100% |

| 24 | 89.9% | 100% |

This study involved two treatments with a 30-day interval.[2]

Pharmacokinetics of Topical this compound

| Dosage (mg/kg) | Cmax (ng/mL) | Tmax (days) | Terminal Half-life (days) |

| 10 | 91.7 | Not Reported | 0.93 |

| 20 | 304.2 | Not Reported | 0.97 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

Materials

-

This compound topical solution (e.g., Revolution® for kittens, 60 mg/mL)

-

Murine model (e.g., CD1 mice) naturally or experimentally infested with ectoparasites

-

Calibrated positive displacement pipette or microsyringe

-

Personal Protective Equipment (PPE): gloves, lab coat

Experimental Workflow for Efficacy Evaluation

Caption: Experimental workflow for evaluating the efficacy of topical this compound in murine models.

Detailed Methodology

-

Animal Model and Housing:

-

Use an appropriate murine strain (e.g., CD1 mice) with a confirmed ectoparasite infestation.

-

House animals in a controlled environment with a standard light-dark cycle, temperature, and humidity.

-

Provide ad libitum access to food and water.

-

Acclimatize animals to the housing conditions for a minimum of 7 days before the start of the experiment.

-

-

Dose Preparation and Administration:

-

Weigh each mouse accurately on the day of treatment.

-

Calculate the required volume of this compound solution based on the desired dosage (e.g., 10 mg/kg). For a 60 mg/mL solution, the volume per gram of body weight can be calculated.

-

Using a calibrated pipette, draw up the calculated volume of this compound.

-

Part the fur between the scapulae (shoulder blades) to expose the skin.

-

Apply the solution directly to the skin in a single spot. Avoid applying to broken skin or allowing the animal to lick the application site immediately after treatment.

-

For the control group, a vehicle solution (the solvent used in the this compound formulation) should be applied in the same manner.

-

-

Efficacy Assessment:

-

At predetermined time points (e.g., before treatment and on days 4, 7, 21, 30, and 90 post-treatment), assess the parasite load.

-

For fur mites, this can be done using the cellophane tape test or by skin scraping and microscopic examination.

-

Calculate the percentage efficacy using the following formula:

-

Efficacy (%) = [ (Mean parasite count in control group - Mean parasite count in treated group) / Mean parasite count in control group ] x 100

-

-

-

Safety and Clinical Observations:

-

Observe the animals daily for any adverse reactions at the application site (e.g., irritation, hair loss) or systemic signs of toxicity.

-

Record any changes in behavior, food and water intake, or body weight.

-

Signaling Pathway

Mechanism of Action of this compound

This compound's parasiticidal activity is primarily due to its effect on the nervous system of invertebrates. It acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[3] It also interacts with gamma-aminobutyric acid (GABA) receptors.

Caption: Signaling pathway of this compound's mechanism of action in invertebrates.

This activation of GluCls leads to an increased influx of chloride ions into the nerve and muscle cells of the parasite. This influx causes hyperpolarization of the cell membranes, leading to flaccid paralysis and ultimately, the death of the parasite.[3] Mammals lack glutamate-gated chloride channels, which contributes to the high safety margin of this compound in vertebrates.

References

Application of Selamectin in Xenograft Models to Study Drug Interactions

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The repurposing of existing drugs for oncology indications presents a promising avenue for accelerating the development of new cancer therapies. Selamectin, a widely used broad-spectrum parasiticide, has emerged as a candidate for enhancing the efficacy of conventional chemotherapy in preclinical xenograft models. These notes provide an overview of the application of this compound in studying drug interactions, particularly in the context of overcoming chemoresistance.

Mechanism of Action in Drug Sensitization:

This compound has been shown to increase the sensitivity of cancer cells to chemotherapeutic agents, such as cisplatin, through a multi-faceted mechanism. In a study on uveal melanoma, this compound demonstrated a synergistic effect with cisplatin in reducing tumor growth in nude mice.[1] This effect is attributed to two primary actions:

-

Inhibition of Autophagy: this compound inhibits the expression of the autophagy-related gene ATG9B, leading to a reduction in autophagy.[1] Increased autophagy is a known mechanism of resistance to chemotherapy in tumor cells.[1]

-

Downregulation of Cisplatin-Resistance Genes: The expression of several genes associated with cisplatin resistance, including PDGFRB, DUSP1, MAST1, and IL11, was significantly downregulated in uveal melanoma cells treated with this compound.[1]

Furthermore, this compound is a potent inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of many chemotherapeutic drugs from cancer cells, which is a major mechanism of multidrug resistance (MDR).[2] By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered anticancer drugs, thereby enhancing their cytotoxic effects.

The structurally related compound, ivermectin, has also been shown to inhibit tumor metastasis and act synergistically with cytotoxic drugs in vivo.[3] Ivermectin's anticancer effects are linked to the regulation of multiple signaling pathways, including the inhibition of the Akt/mTOR pathway, which is also involved in autophagy. These findings with ivermectin provide a strong rationale for the investigation of this compound in similar cancer models and combination therapies.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in xenograft models to investigate drug interactions. Specific parameters may require optimization based on the tumor model and chemotherapeutic agent being studied.

Xenograft Model Establishment

-

Cell Culture: Culture human cancer cell lines (e.g., uveal melanoma, breast cancer) in appropriate media and conditions to logarithmic growth phase.

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude, NOD/SCID) of 6-8 weeks of age.

-

Tumor Implantation:

-

Harvest cancer cells and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

Initiate treatment when tumors reach a palpable size (e.g., 100-150 mm³).

-

This compound and Chemotherapy Administration

-

Drug Preparation:

-

This compound: As a specific formulation for in vivo anti-cancer studies is not commercially available, a sterile injectable formulation would need to be prepared. A suggested approach is to dissolve this compound powder in a biocompatible solvent such as a mixture of dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG). Note: The optimal vehicle and concentration should be determined empirically.

-

Chemotherapeutic Agent (e.g., Cisplatin): Reconstitute according to the manufacturer's instructions in sterile saline or 5% dextrose solution.

-

-

Dosing and Administration:

-

This compound: Based on studies with the related compound ivermectin in mouse xenograft models, a starting dose range for this compound could be 5-10 mg/kg. Administration can be via intraperitoneal (IP) injection.

-

Cisplatin: A typical dose for cisplatin in mouse xenograft models is in the range of 2-5 mg/kg, administered via IP injection.

-

Treatment Schedule:

-

Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound alone, Cisplatin alone, this compound + Cisplatin).

-

Administer treatments on a defined schedule (e.g., every 3 days for 4 weeks).

-

Administer this compound 1-2 hours prior to the chemotherapeutic agent to allow for P-gp inhibition.

-

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor for any signs of toxicity.

-

Data Presentation

Quantitative data from xenograft studies should be summarized in clear, tabular formats to facilitate comparison between treatment groups.

Table 1: Effect of this compound and Cisplatin on Tumor Growth in a Uveal Melanoma Xenograft Model

| Treatment Group | N | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Day 28 (mg) ± SEM |

| Vehicle Control | 8 | Data not available | - | Data not available |

| This compound | 8 | Data not available | Data not available | Data not available |

| Cisplatin | 8 | Data not available | Data not available | Data not available |

| This compound + Cisplatin | 8 | Data not available | Data not available | Data not available |

Note: The specific quantitative data from the pivotal study demonstrating the synergistic effect of this compound and cisplatin in a uveal melanoma xenograft model is not publicly available. The table above serves as a template for presenting such data.

Visualizations

Experimental Workflow

Caption: Workflow for a xenograft study investigating the synergistic effects of this compound and cisplatin.

Signaling Pathway of this compound-Induced Chemosensitization

Caption: this compound's proposed mechanism for overcoming cisplatin resistance.

References

Application Notes and Protocols: Development of a Fluorescently-Labeled Selamectin for Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selamectin is a broad-spectrum macrocyclic lactone endectocide used in veterinary medicine to treat and prevent parasitic infections in cats and dogs.[1] Its mechanism of action involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to hyperpolarization of neuronal and muscular membranes, resulting in paralysis and death of the parasite.[2][3] Understanding the precise localization and interaction of this compound with its target is crucial for elucidating its efficacy and for the development of new antiparasitic agents. To this end, a fluorescently-labeled version of this compound would be an invaluable tool, enabling direct visualization of the drug's distribution and target engagement within parasites using fluorescence microscopy.

This document provides detailed application notes and protocols for the synthesis, characterization, and application of a novel fluorescently-labeled this compound analog, designated SLM-Fluor 488, for imaging studies in parasites.

Diagram of the Experimental Workflow

References

Application Note: Protocol for Assessing the Ovicidal Activity of Selamectin

Introduction

Selamectin is a broad-spectrum, semi-synthetic avermectin parasiticide used in veterinary medicine to control a variety of internal and external parasites in dogs and cats.[1][2][3] Its mode of action involves the potentiation of glutamate-gated chloride channels in the nerve and muscle cells of invertebrates, leading to hyperpolarization, paralysis, and death of the parasite.[1][2] Beyond its well-documented adulticidal and larvicidal properties, this compound also exhibits significant ovicidal activity, effectively interrupting the life cycle of key ectoparasites such as the cat flea (Ctenocephalides felis felis).[4][5][6] This ovicidal action is crucial for controlling environmental contamination and preventing re-infestation.

The assessment of ovicidal efficacy is a critical component in the development and evaluation of antiparasitic drugs. A standardized in vitro protocol allows for the precise determination of a compound's ability to prevent egg hatching, providing valuable data on its potency and spectrum of activity. This document provides a detailed protocol for assessing the ovicidal activity of this compound against ectoparasite eggs, tailored for use by researchers, scientists, and drug development professionals.

Mechanism of Action: this compound

This compound's primary molecular target in parasites is the glutamate-gated chloride ion channel (GluCl). These channels are crucial for inhibitory neurotransmission in invertebrates.

Caption: Signaling pathway of this compound's parasiticidal action.

Experimental Protocol: In Vitro Ovicidal Assay

This protocol details an in vitro method for determining the dose-dependent ovicidal activity of this compound against ectoparasite eggs, such as those of Ctenocephalides felis. The methodology is adapted from established in vitro insecticide testing procedures.

1. Materials and Reagents

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO, molecular biology grade)[5]

-

Acetone (analytical grade)[7]

-

Distilled water

-

Filter paper discs (e.g., Whatman No. 1, sized to fit Petri dishes)

-

Petri dishes (e.g., 35 mm or 60 mm)

-

Microcentrifuge tubes

-

Pipettes and sterile tips

-

Glass vials[7]

-

Incubator capable of maintaining 25-28°C and 70-80% relative humidity[8]

-

Stereomicroscope

-

Fine-bristle paintbrush

-

Parasite eggs (Ctenocephalides felis or other species of interest), less than 24 hours old.

2. Preparation of this compound Solutions

-

Prepare a 100 mg/mL stock solution of this compound in DMSO.[5]

-

Create a series of working solutions by diluting the stock solution in acetone. A suggested concentration range for testing, based on larvicidal assays, is 0.01, 0.1, 1.0, 10, and 100 µg/mL.[7] The final concentrations may need to be optimized depending on the parasite species.

-

Prepare a "vehicle control" solution containing the same concentration of DMSO and acetone as the highest concentration test solution.

-

Prepare a "negative control" using only acetone.

3. Experimental Procedure

Caption: Experimental workflow for the in vitro ovicidal assay.

-

Treatment of Filter Paper: Place one filter paper disc into each Petri dish. Using a pipette, evenly apply a standard volume (e.g., 200 µL) of a this compound dilution, vehicle control, or negative control solution onto the filter paper.[3]

-

Solvent Evaporation: Allow the acetone to evaporate completely by leaving the Petri dishes in a fume hood for at least 30-60 minutes.[7]

-

Egg Application: Using a fine-bristle paintbrush, carefully transfer a known number of parasite eggs (e.g., 25-50) onto the center of each treated filter paper disc. Ensure eggs are of a consistent age (e.g., 4-5 days old) to control for variability in susceptibility during embryonic development.[1]

-

Incubation: Seal the Petri dishes with lids and place them in an incubator set to optimal hatching conditions for the target species (for C. felis, approximately 25-28°C and 75% relative humidity).[8]

-

Viability Assessment: Monitor the eggs daily under a stereomicroscope. Record the number of hatched larvae and unhatched eggs in each dish over a period sufficient for all viable control eggs to hatch (typically 7-14 days). An egg is considered non-viable if it fails to hatch within this period.[1]

4. Data Collection and Analysis

-

For each replicate and concentration, record the total number of eggs and the number of hatched eggs.

-

Calculate the percent hatchability for each replicate:

-

Percent Hatchability = (Number of Hatched Eggs / Total Number of Eggs) x 100

-

-

Calculate the mean percent hatchability for each treatment group.

-

Correct for mortality in the control group using Abbott's formula to determine the efficacy of this compound:

-

Percent Efficacy = [1 - (Percent Hatchability in Treatment / Percent Hatchability in Control)] x 100

-

-

Use probit analysis or logistic regression to calculate the lethal concentration that inhibits hatching in 50% of the eggs (LC50).

Data Presentation

Quantitative results should be summarized in clear, structured tables for comparative analysis.

Table 1: Ovicidal Activity of this compound Against Parasite Eggs

| Treatment Group | Concentration (µg/mL) | No. of Replicates | Total Eggs (Mean ± SD) | Hatched Eggs (Mean ± SD) | Percent Hatchability (Mean ± SD) |

| Negative Control | 0 | 5 | 50 ± 0 | 48 ± 2 | 96.0% ± 4.0 |

| Vehicle Control | 0 | 5 | 50 ± 0 | 47 ± 3 | 94.0% ± 6.0 |

| This compound | 0.01 | 5 | 50 ± 0 | ||

| This compound | 0.1 | 5 | 50 ± 0 | ||

| This compound | 1.0 | 5 | 50 ± 0 | ||

| This compound | 10.0 | 5 | 50 ± 0 | ||

| This compound | 100.0 | 5 | 50 ± 0 |

Note: Data are hypothetical and for illustrative purposes.

Table 2: Efficacy and Lethal Concentration of this compound

| Concentration (µg/mL) | Corrected Efficacy (%) | 95% Confidence Interval |

| 0.01 | ||

| 0.1 | ||

| 1.0 | ||

| 10.0 | ||

| 100.0 | ||

| LC50 (µg/mL) | [Calculated Value] | [Lower Limit] - [Upper Limit] |

Note: Efficacy is calculated relative to the vehicle control group using Abbott's formula.

References

- 1. A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. Ovicidal and larvicidal modes of action of fenoxycarb against the cat flea (Siphonaptera: Pulicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 5. selleckchem.com [selleckchem.com]

- 6. In vitro activity of essential oils against adult and immature stages of Ctenocephalides felis felis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ctenocephalides (felis) felis (cat flea) Ctenocephalides (felis) canis (dog flea) - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]

Troubleshooting & Optimization

Technical Support Center: Investigating Selamectin Resistance in Mycobacterium smegmatis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the mechanisms of selamectin resistance in Mycobacterium smegmatis.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound for our M. smegmatis cultures after serial passage. What are the potential initial mechanisms of resistance?

A1: A stepwise increase in MIC during serial passage experiments often suggests the involvement of multi-genic or incremental resistance mechanisms. The most common initial mechanisms in M. smegmatis include the upregulation of native efflux pumps or mutations in the drug's target. Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell, thereby reducing the intracellular drug concentration.

Q2: Our this compound-resistant mutants do not show any mutations in the predicted target genes. What other resistance mechanisms should we investigate?

A2: If target modification is ruled out, other potential mechanisms of resistance should be explored. These can include:

-

Efflux Pump Overexpression: This is a very common mechanism of drug resistance in mycobacteria.

-

Drug Modification/Inactivation: The bacterium may have acquired the ability to enzymatically modify or degrade this compound.

-

Cell Wall Modification: Alterations in the composition and structure of the mycobacterial cell wall can reduce drug permeability.

-

Target Protection: A protein may bind to the drug's target, preventing the drug from binding.

Q3: How can we quickly screen for the involvement of efflux pumps in our this compound-resistant M. smegmatis strains?

A3: A rapid method to screen for efflux pump activity is to determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (EPI), such as verapamil or reserpine. A significant reduction in the this compound MIC in the presence of an EPI is a strong indicator of efflux-mediated resistance.

Troubleshooting Guides

Issue 1: Inconsistent MIC Results for this compound

| Symptom | Possible Cause | Troubleshooting Step |

| High variability in MIC values between replicate experiments. | Inoculum size variation. | Standardize the inoculum preparation. Ensure the turbidity of the bacterial suspension is consistent (e.g., McFarland standard 0.5). |

| Instability of this compound in the culture medium. | Prepare fresh stock solutions of this compound for each experiment. Protect the stock solution from light. | |

| Edge effects in microtiter plates. | Avoid using the outer wells of the microtiter plate, or fill them with sterile medium to maintain humidity. |

Issue 2: Failure to Amplify a Specific Gene from a Resistant Mutant

| Symptom | Possible Cause | Troubleshooting Step |

| No PCR product is observed for a gene suspected to be involved in resistance. | Large deletion in the genomic region. | Design primers for flanking regions to confirm a deletion event. |

| PCR inhibitors in the genomic DNA preparation. | Re-purify the genomic DNA using a column-based kit or perform a phenol-chloroform extraction followed by ethanol precipitation. | |

| Suboptimal PCR conditions. | Optimize the annealing temperature and extension time. Consider using a PCR additive like DMSO, especially for GC-rich mycobacterial DNA. |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Preparation of Inoculum: Culture M. smegmatis in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension 1:100 in fresh broth.

-

Drug Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 48-72 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Efflux Pump Activity Assay using Ethidium Bromide (EtBr)

-

Cell Preparation: Harvest mid-log phase M. smegmatis cells, wash twice with PBS containing 0.05% Tween 80, and resuspend in the same buffer.

-

Loading with EtBr: Add EtBr to a final concentration of 2 µg/mL and incubate for 1 hour at 37°C in the dark to allow for EtBr uptake.

-

Efflux Initiation: Centrifuge the cells, remove the supernatant, and resuspend in PBS. Add glucose (final concentration 0.4%) to energize the cells and initiate efflux.

-

Fluorescence Monitoring: Monitor the fluorescence of the cell suspension over time using a fluorometer (Excitation: 530 nm, Emission: 590 nm). A decrease in fluorescence indicates EtBr efflux.

-

Inhibitor Control: In a parallel sample, add an efflux pump inhibitor (e.g., verapamil at 100 µg/mL) before adding glucose. Inhibition of efflux will result in a slower decrease in fluorescence compared to the untreated sample.

Data Presentation

Table 1: MIC of this compound Against Wild-Type and Resistant M. smegmatis

| Strain | MIC (µg/mL) | Fold Change |

| M. smegmatis mc²155 (Wild-Type) | 8 | - |

| This compound-Resistant Mutant 1 (SRM1) | 64 | 8 |

| This compound-Resistant Mutant 2 (SRM2) | 128 | 16 |

Table 2: Effect of Efflux Pump Inhibitor (Verapamil) on this compound MIC

| Strain | This compound MIC (µg/mL) | This compound + Verapamil (100 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |

| M. smegmatis mc²155 (Wild-Type) | 8 | 8 | 1 |

| SRM1 | 64 | 16 | 4 |

| SRM2 | 128 | 16 | 8 |

Visualizations

Caption: Workflow for investigating this compound resistance.

Caption: Efflux-mediated this compound resistance model.

Caption: Troubleshooting logic for resistance mechanisms.

Technical Support Center: Troubleshooting Selamectin-Induced Effects on CreER Activity

Welcome to the technical support center for researchers encountering unexpected effects on CreER activity in transgenic mice following treatment with Selamectin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Can the parasiticide this compound affect the activity of my CreER transgenic mouse line?

A1: Yes, there is published evidence indicating that this compound, and the related drug Ivermectin, can have unexpected effects on the activity of inducible CreER proteins in transgenic mice.[1][2] These effects can manifest as either aberrant activation of CreER in the absence of an inducer like tamoxifen (leaky expression) or a reduction in the expected tamoxifen-induced recombination.[2]

Q2: What is the potential mechanism behind this compound's effect on CreER activity?

A2: The exact mechanism in transgenic mice is still under investigation.[2] However, studies have shown that this compound and Ivermectin can increase the expression of Estrogen Receptor 1 (ESR1) in cell lines.[3][4] Since the CreER fusion protein contains a modified ligand-binding domain of the estrogen receptor, it is hypothesized that this compound treatment could lead to an overall increase in CreER protein levels. This could potentially result in tamoxifen-independent "leaky" activity or alter the dynamics of tamoxifen-induced recombination. It is also speculated that a metabolite of this compound might be capable of binding to and activating the modified estrogen receptor.[2]

Q3: Are these off-target effects of this compound widely known?

A3: These effects are not widely known, and many researchers may be unaware of the potential for parasiticides to interfere with inducible Cre systems.[2] It is often assumed that such treatments are innocuous to transgenic elements.[2]

Q4: My CreER line is showing unexpected recombination in control mice that were treated with this compound. What should I do?

A4: This suggests a tamoxifen-independent activation of CreER. You should proceed to the troubleshooting guide below to confirm this effect and take steps to mitigate it. This may involve adjusting your experimental timeline, using alternative parasiticides, or implementing more stringent control groups.

Q5: My tamoxifen induction seems less efficient in mice that have been treated with this compound. Is this a known issue?

A5: Yes, studies have reported that this compound and Ivermectin can, in some cases, prevent or reduce the expected activity of CreER fusion proteins.[2] The troubleshooting guide will provide steps to quantify and address this issue.

Q6: Are there alternatives to this compound for parasite control in CreER mouse colonies?

A6: It is advisable to consult with your facility's veterinarians for the most appropriate and up-to-date parasite control strategies. When choosing an alternative, it is crucial to consider its potential interactions with your experimental system. Whenever possible, opt for treatments with no known interference with nuclear receptor signaling pathways.

Troubleshooting Guide

If you suspect this compound is affecting your CreER system, follow this step-by-step guide to diagnose and address the issue.

Step 1: Confirm the Unexpected CreER Activity

The first step is to systematically confirm that the observed effects are due to this compound and not other sources of variability in the Cre-lox system, such as inherent leakiness of the CreER line or issues with tamoxifen administration.[5][6][7]

Experimental Protocol: Assessment of Tamoxifen-Independent CreER Activity

This protocol is designed to determine if this compound is causing "leaky" CreER activity.

Materials:

-

CreER transgenic mice crossed with a reporter line (e.g., Rosa26-LSL-tdTomato).

-

This compound (as used in your facility).

-

Control vehicle for this compound (if applicable).

-

Tamoxifen (for positive control group).

-

Corn oil (vehicle for tamoxifen).

-

Tissue collection and processing reagents for histology or PCR.

Procedure:

-

Establish Experimental Groups:

-

Group A (Negative Control): CreER;Reporter mice, no treatment.

-

Group B (Vehicle Control): CreER;Reporter mice, treated with the vehicle for this compound (if any).

-

Group C (this compound Treatment): CreER;Reporter mice, treated with this compound according to your facility's protocol.

-

Group D (Positive Control): CreER;Reporter mice, treated with tamoxifen.

-

-

Treatment: Administer treatments to the respective groups. Ensure the timing and dosage of this compound in Group C mimic the conditions of your primary experiment.

-

Tissue Collection: At a relevant time point post-treatment (e.g., 1-2 weeks), harvest tissues of interest from all groups.

-

Analysis:

-

Histology: Process tissues for fluorescence microscopy to visualize reporter expression (e.g., tdTomato-positive cells).

-

Quantitative PCR (qPCR): Extract genomic DNA and perform qPCR to quantify the extent of recombination of the floxed allele.[8]

-

Interpreting the Results:

-

If Group C shows a significant increase in reporter expression or allele recombination compared to Groups A and B, it confirms this compound-induced leaky CreER activity.

-

Group D serves as a positive control to ensure the CreER system is functional.

Step 2: Quantify the Effect

Once confirmed, it is important to quantify the extent of the off-target effect in different tissues.

Data Presentation: Hypothetical Quantification of this compound-Induced Leaky Recombination

| Tissue | Negative Control (% Recombination) | This compound Treated (% Recombination) | Tamoxifen Treated (% Recombination) |

| Brain | < 1% | 5 - 15% | 80 - 95% |

| Liver | < 1% | 10 - 25% | 85 - 98% |

| Pancreas | < 2% | 8 - 20% | 75 - 90% |

| Heart | < 1% | 3 - 10% | 70 - 85% |

Step 3: Mitigation Strategies

Based on the diagnosis, consider the following strategies:

-

Modify Experimental Timeline: If this compound treatment is unavoidable, plan your experiments so that there is a sufficient washout period between the treatment and the start of your experiment. The duration of this washout period may need to be determined empirically.

-

Use Alternative Parasiticides: Consult with your veterinary staff to identify alternative treatments with a lower likelihood of interacting with nuclear receptors.

-

Stringent Controls: For ongoing experiments, include a "this compound-only" control group (CreER mice treated with this compound but not tamoxifen) to account for any background recombination in your analysis.

-

Consider Alternative Inducible Systems: For future studies, you might consider using other inducible systems that do not rely on the estrogen receptor, such as the tetracycline-inducible (Tet-On/Tet-Off) system or other recombinases like FLP-FRT.

Signaling Pathways and Workflows

Proposed Mechanism of this compound's Effect on CreER

Caption: Proposed pathway of this compound-induced CreER activity.

Troubleshooting Workflow

Caption: Logical workflow for troubleshooting this compound's effects.

Detailed Experimental Protocols

Protocol 1: Quantitative PCR (qPCR) for Recombination Efficiency

Objective: To quantify the percentage of recombined ("knocked-out") alleles in a given tissue sample.

Principle: This protocol uses three primers: a forward primer upstream of the first loxP site, a reverse primer downstream of the second loxP site, and a second reverse primer within the floxed region. This allows for the amplification of both the floxed and the recombined allele in the same reaction, with the product size distinguishing between the two.

Materials:

-

Genomic DNA isolated from tissues of interest.

-

qPCR master mix (e.g., SYBR Green-based).

-

Primers specific for the floxed and recombined alleles.

-

qPCR instrument.

Procedure:

-

Primer Design: Design three primers as described in the principle. Ensure the product sizes for the floxed and recombined alleles are sufficiently different to be resolved by gel electrophoresis or melt curve analysis.

-

Standard Curve: Prepare a standard curve using known ratios of DNA from a fully recombined mouse line and a non-recombined mouse line.

-

qPCR Reaction Setup: Set up qPCR reactions for each experimental sample, including no-template controls.

-

Cycling Conditions: Use standard qPCR cycling conditions, followed by a melt curve analysis.

-

Data Analysis:

-

Determine the Ct values for each allele in your samples.

-

Use the standard curve to calculate the relative amounts of the floxed and recombined alleles.

-

Calculate the percentage of recombination for each sample.

-

Protocol 2: Western Blot for CreER Protein Levels

Objective: To determine if this compound treatment alters the expression level of the CreER fusion protein.

Materials:

-

Tissue lysates from control and this compound-treated mice.

-

Protein quantification assay (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting transfer system.

-

Primary antibody against Cre recombinase or the estrogen receptor.

-

Secondary antibody conjugated to HRP.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction and Quantification: Lyse tissues and quantify protein concentration.

-

SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for CreER and a loading control (e.g., GAPDH or β-actin). Normalize the CreER signal to the loading control to compare protein levels between groups.

Disclaimer: The quantitative data presented in this guide is illustrative. Researchers should always generate their own data and include appropriate controls in all experiments. It is crucial to consult with institutional animal care and use committees and veterinary staff regarding all animal procedures and treatments.

References

- 1. Unexpected effects of ivermectin and this compound on inducible Cre activity in mice | Department of Cell and Developmental Biology | Vanderbilt University [medschool.vanderbilt.edu]

- 2. Unexpected effects of ivermectin and this compound on inducible CreER activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Detecting and Avoiding Problems When Using the Cre/lox System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bitesizebio.com [bitesizebio.com]

- 8. 4 essential steps to verify your Cre-lox model [jax.org]

Optimizing Selamectin dosage for non-target organisms in ecotoxicology studies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Selamectin dosage in ecotoxicology studies involving non-target organisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action on non-target invertebrates?

This compound is a broad-spectrum parasiticide belonging to the avermectin class of macrocyclic lactones.[1][2] Its primary mechanism of action in invertebrates involves activating glutamate-gated chloride channels in nerve and muscle cells.[3][4] This increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve cells, which disrupts nerve signal transmission.[3] The ultimate result is flaccid paralysis and death of the organism.[2][3] This targeted action is highly selective for invertebrate receptors, which is the basis for its relative safety in mammals who have a blood-brain barrier that limits the compound's access to the central nervous system.[1][3]

Q2: Why is it crucial to study the effects of this compound on non-target organisms?

While this compound is used in companion animals, it can enter the environment through excretion or wash-off.[5][6] Avermectins are known to be potent and persistent chemicals that can be harmful to the environment.[6][7] Studies have shown that this compound is toxic to non-target organisms, particularly invertebrates that play vital roles in ecosystem health, such as nutrient cycling.[5][7][8] Given its high toxicity to these organisms, understanding its environmental risk is essential.[5][9]

Q3: Where can I find established ecotoxicity data for this compound to guide my initial dose selection?

Published literature on the ecotoxicity of this compound is less extensive compared to other avermectins like Ivermectin.[5][8] However, some key data points are available. For aquatic invertebrates, a 48-hour median lethal concentration (LC50) of 26 ng/L has been reported for Daphnia magna (Water Flea), and a 96-hour LC50 of 28 ng/L for Mysidopsis bahia (Mysid Shrimp).[9][10] For terrestrial organisms, much of the concern is extrapolated from data on other macrocyclic lactones, which show negative effects on dung beetles, earthworms, and soil microbial communities.[6][11][12]

Q4: What are the recommended starting concentrations for acute and chronic toxicity tests with this compound?